1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-18-6-8-20(9-7-18)16-30-24-5-3-2-4-23(24)28-26(30)21-14-25(31)29(17-21)15-19-10-12-22(27)13-11-19/h2-13,21H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSYHCNVGRBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence its biological activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific sites on enzymes or receptors can lead to changes in their activity, which in turn affects downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as organ damage and altered physiological functions.
Metabolic Pathways
1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one within cells and tissues are crucial for its biological effects. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The compound’s distribution can affect its accumulation and activity in target tissues, influencing its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biological effects.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the use of various reagents and solvents. For instance, a related compound was synthesized from the reaction of equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions . This method highlights the importance of selecting appropriate starting materials and reaction conditions to obtain high yields.
The structural characterization of such compounds is often performed using techniques like single crystal X-ray diffraction, which provides insights into the molecular conformation and packing in the solid state. The synthesized compounds typically exhibit planar structures with specific orientations of substituent groups that can influence their biological interactions.
Pharmacological Properties
Research indicates that compounds structurally similar to 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one may exhibit various pharmacological activities. For example, some derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of specific pathways involved in inflammatory responses.
Case Studies
- Anti-Virulence Activity : A study on related compounds demonstrated their ability to inhibit virulence factors produced by pathogenic bacteria. These compounds were effective against toxins that compromise host cell integrity, suggesting a potential application in developing anti-infective therapies .
- Neuroprotective Effects : Another case study explored the neuroprotective effects of similar benzodiazole derivatives. These compounds were found to protect neuronal cells from apoptosis induced by oxidative stress, indicating their potential in treating neurodegenerative diseases.
The biological activity of these compounds can often be attributed to their ability to interact with specific biological targets. For instance:
- Receptor Binding : The presence of fluorophenyl and methylphenyl groups may enhance binding affinity to certain receptors involved in neurotransmission or inflammation.
- Enzyme Inhibition : Some studies have suggested that these compounds may act as inhibitors of key enzymes in metabolic pathways, thus influencing cellular processes.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research has indicated that derivatives of pyrrolidinones can exhibit antidepressant effects. Studies have demonstrated that compounds similar to 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one may act on neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, making them potential candidates for treating mood disorders.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer potential. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
- Neuroprotective Effects : Some benzodiazoles are known for their neuroprotective properties. The inclusion of the benzodiazolyl group in this compound may confer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.
Pharmacological Insights
The pharmacokinetics of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are influenced by its lipophilicity due to the fluorinated phenyl group. This characteristic can enhance its ability to cross the blood-brain barrier, which is critical for central nervous system drugs.
Table 1: Summary of Pharmacological Activities
| Activity Type | Potential Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Material Science Applications
In addition to its biological applications, this compound may also find use in material science. The unique chemical structure allows for potential applications in developing new materials with specific electronic or optical properties.
- Organic Electronics : The incorporation of fluorinated compounds in organic semiconductors can improve charge mobility and stability. This compound could serve as a building block for new organic electronic devices.
- Polymer Chemistry : The synthesis of polymers incorporating this compound could lead to materials with enhanced thermal stability and mechanical properties, suitable for various industrial applications.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of pyrrolidinone derivatives showed promising results in animal models for depression. The derivatives were tested for their ability to increase serotonin levels in synaptic clefts, leading to improved mood-related behaviors.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds structurally related to 1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibited significant cytotoxicity against breast cancer cells, warranting further investigation into their mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Key Observations:
Substituent Diversity: The target compound’s 4-methylphenylmethyl and 4-fluorophenylmethyl groups are distinct from analogs with morpholine (), methoxy (), or phenoxyethyl chains (). These substituents influence lipophilicity and bioavailability.
Halogenation : Fluorine is prevalent in the aryl groups (e.g., 4-fluorophenyl in the target compound vs. 2-fluorobenzyl in ), which may enhance metabolic stability .
Salt Forms : highlights a hydrochloride salt, improving solubility for pharmaceutical formulations .
Q & A
Q. Yield Optimization :
- Use anhydrous solvents (e.g., THF, DMF) to suppress side reactions.
- Monitor reaction progress with TLC or LC-MS.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Structural Characterization Techniques
Q: Which analytical methods confirm structural integrity and purity? A:
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. Aromatic protons in the benzodiazole ring typically resonate at δ 7.2–8.1 ppm, while the pyrrolidin-2-one carbonyl appears at ~175 ppm in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 446.18) .
- XRPD : X-ray powder diffraction distinguishes crystalline forms. Key peaks (2θ): 8.5°, 12.3°, 17.8° (intensity > 30%) .
| XRPD Peaks (Example) |
|---|
| 2θ (°) |
| 8.5 |
| 12.3 |
| 17.8 |
Solubility and Formulation Challenges
Q: How can solubility limitations in aqueous systems be addressed for in vitro assays? A:
- Co-Solvents : Use DMSO (≤10% v/v) for stock solutions, as recommended for in vitro studies .
- Surfactants : Add 0.1% Tween-80 to PBS to enhance dispersion.
- Prodrug Strategies : Modify the pyrrolidin-2-one carbonyl to a more hydrophilic ester (e.g., glycine conjugate) .
Biological Activity Profiling
Q: What frameworks evaluate antimicrobial or enzyme inhibitory potential? A:
- Antimicrobial Assays : Follow CLSI guidelines using microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ Kinase Assay for IC determination.
- Benzodiazepine Receptor Binding : Competitive radioligand assays with H-flunitrazepam .
Stereochemical Analysis
Q: How are stereochemical ambiguities in the pyrrolidin-2-one ring resolved? A:
- X-ray Crystallography : Determines absolute configuration (e.g., (R)- vs (S)-enantiomers) .
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers .
- NOE NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity of substituents .
Contradictory Bioactivity Data
Q: How to address discrepancies between in vitro and in vivo efficacy? A:
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid degradation .
- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral administration in rodent models.
- Prodrug Optimization : Improve logP (e.g., < 3) via substituent modification (e.g., replace 4-methylphenyl with hydroxyl groups) .
Thermal Stability and Degradation Pathways
Q: What methodologies assess thermal stability under storage conditions? A:
- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min, N atmosphere) identifies decomposition temperatures (>200°C typical) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of the lactam ring) .
Computational Modeling for SAR Studies
Q: How can computational tools guide structure-activity relationship (SAR) studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
